molecular formula C9H11NO2 B094631 2-Nitro-1-phenylpropane CAS No. 17322-34-8

2-Nitro-1-phenylpropane

Cat. No. B094631
CAS RN: 17322-34-8
M. Wt: 165.19 g/mol
InChI Key: OQBJLKIDAPUHSY-UHFFFAOYSA-N
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Description

2-Nitro-1-phenylpropane, also known as 2-Nitro-2-phenyl-propane-1,3-diol, is a chemical compound from the aromatic group of compounds . It is a light-yellow crystalline solid with a distinct smell . The molecular formula is C9H11NO4 .


Synthesis Analysis

The synthesis of 2-phenyl-1,3-propanediol has been carried out in the past, and it involves the oxidation of phenyl substituted benzaldehyde oximes to the corresponding phenyl substituted nitromethyl benzenes using peracetic acid . This procedure involves the reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .


Molecular Structure Analysis

The molecular structure of 2-Nitro-1-phenylpropane is based on structures generated from information available in ECHA’s databases . The molecular weight is 165.189 .


Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-1-phenylpropane include a density of 1.087g/cm3, a boiling point of 267.949°C at 760 mmHg, and a flash point of 117.384°C .

Scientific Research Applications

  • Metabolic Studies : 2-Nitro-1-phenylpropane is metabolized in rabbit liver microsomes to form phenylacetone, a process that depends on microsomal protein, NADPH, and oxygen. This reaction is sensitive to carbon monoxide, suggesting the involvement of a metalloenzyme (Jonsson, Kammerer, & Cho, 1977). In another study, its in vitro metabolism by rabbit liver microsomes produced multiple metabolites including benzyl alcohol, benzoic acid, and phenylacetone (Kammerer, Distefano, Jonsson, & Cho, 1981).

  • Microbial Reduction : Some actinomycetes, such as Rhodococcus rhodochrous, can asymmetrically reduce 2-nitro-1-phenylpropane, producing optically active forms of the compound. The reaction's efficiency is influenced by the pH of the medium (Sakai, Nakazawa, Kondo, & Ohta, 1985).

  • Chemical Reactions : In organic chemistry, 2-nitro-1-phenylpropane undergoes various reactions. For example, it reacts with nitrous acid to produce 2-nitro-2-phenylpropane (Moodie, Richards, & Thorne, 1987). It also participates in the C-arylation of nitroalkanes and nitronate salts with aryllead triacetates, demonstrating its versatility in organic syntheses (Kozyrod & Pinhey, 1985).

  • Biological Activity : Studies on its analogs suggest potential biological activities. For example, 1-Nitro-2-phenylethane, a structurally similar compound, exhibits vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway (Brito et al., 2013).

Safety And Hazards

2-Nitro-1-phenylpropane is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-nitropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBJLKIDAPUHSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339857
Record name 2-Nitropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-1-phenylpropane

CAS RN

17322-34-8
Record name 2-Nitro-1-phenylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitro-1-phenylpropane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitropropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101339857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Z-2-nitro-3-phenyl-2-propene (151 mg 1 mmol) was reacted with yeast (5 g) and water (5 ml) according to Method I. The product was isolated as a racemic mixture of products in 41% yield. Reaction according to method II also resulted in a racemic mixture of products in 38% yield.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
MS Maynard, AK Cho - Biochemical Pharmacology, 1981 - Elsevier
The role of cytochrome(s) P-450 in the oxidation of N-hydroxyphentermine to 2-methyl-2-nitro-1-phenylpropane by liver microsomes was examined using inhibitors of this heme system. …
Number of citations: 14 www.sciencedirect.com
RC Kammerer, E DiStefano, J Jonsson… - Biochemical Pharmacology, 1981 - Elsevier
… of various substances on the microsomal denitrification of 2-nitro-1-phenylpropane … Amounts of the various metabolites of 2-nitro-1-phenylpropane … [33] and 2nitro-1-phenylpropane …
Number of citations: 4 www.sciencedirect.com
RT Coutts, GR Jones, SF Liu - Biomedical mass spectrometry, 1978 - Wiley Online Library
The relatively labile nitrone, α‐methyl‐(N‐methylene)benzeneethanamine N‐oxide was isolated from incubates of (±)‐N‐methylamphetamine with fortified liver homogenates from rats …
Number of citations: 20 onlinelibrary.wiley.com
J Jonsson, RC Kammerer, AK Cho - Research Communications in …, 1977 - europepmc.org
… Phenylacetone was found to be the major metabolite formed when 2-nitro-1-phenylpropane was … It is suggested that the microsomal metabolism of 2-nitro-1-phenylpropane involves an …
Number of citations: 12 europepmc.org
C Ran, G Yang, T Wu, M Xie - Tetrahedron letters, 2003 - chemistry.mdma.ch
A novel oxidative reaction of 2-nitro-1-phenylpropane with sodium nitrite. A new approach to prepare 1-oximino-1-phenylacetones … A novel oxidative reaction of 2-nitro-1-phenylpropane …
Number of citations: 5 chemistry.mdma.ch
JD Duncan, EW Di Stefano, GT Miwa, AK Cho - Biochemistry, 1985 - ACS Publications
… ofMPPNHOH to 2-methyl-2-nitro-1 -phenylpropane (MPPN02). Superoxide dismutase … MPPNHOH is further oxidized to 2-methyl-2-nitro-1 phenylpropane (MPPN02) (Sum & Cho,1979; …
Number of citations: 20 pubs.acs.org
H Korbekandi, P Mather, J Gardiner… - Enzyme and microbial …, 2008 - Elsevier
… Analytical standards were racemic 3a, 2-nitro-1-phenylpropane 2a and 2-nitro-1-phenylbutane 2b, obtained as described below. The time course of the biotransformations was …
Number of citations: 28 www.sciencedirect.com
K Sakai, A Nakazawa, K Kondo… - … and biological chemistry, 1985 - academic.oup.com
… Some actinomycetes belonging to Rhodococcus, Nocardia and Mycobacterium asymmetrically reduced the substrate and gave optically active 2-nitro-1-phenylpropane. Among them, …
Number of citations: 36 academic.oup.com
RT Coutts, R Dawe, GW Dawson, SH Kovach - Drug Metabolism and …, 1976 - ASPET
… metabolism of this oxime with the 12,000g supernatant fraction from homogenized rat liver gave one major and two minor metabolites which were identified as 2-nitro-1-phenylpropane, …
Number of citations: 36 dmd.aspetjournals.org
SF Nishino, JC Spain, SH Craven, J Husserl, Z Kurt… - 2012 - apps.dtic.mil
… JS670 grows on NPE and 2-nitro-1-phenylpropane (NPB), a synthetic compound with a longer sidechain, using the compounds as the sole carbon, but not as a sole nitrogen source. …
Number of citations: 3 apps.dtic.mil

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